molecular formula C11H14O B14597984 3-(4-Methylphenyl)butan-2-one CAS No. 59115-82-1

3-(4-Methylphenyl)butan-2-one

Cat. No.: B14597984
CAS No.: 59115-82-1
M. Wt: 162.23 g/mol
InChI Key: LVHKNIUWZMJFCW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-Methylphenyl)butan-2-one involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as phenylmagnesium bromide, which is then reacted with a suitable carbonyl compound like 2-butanone. The reaction proceeds under anhydrous conditions and requires careful control of temperature and solvent choice .

Industrial Production Methods

Industrial production of this compound often involves the dehydrogenation of 2-butanol. This process is widely used due to its efficiency and scalability. The reaction is typically carried out in the presence of a catalyst, such as copper or zinc, at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylphenyl)butan-2-one has various applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

59115-82-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(4-methylphenyl)butan-2-one

InChI

InChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,9H,1-3H3

InChI Key

LVHKNIUWZMJFCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)C

Origin of Product

United States

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